methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
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Overview
Description
Methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is an organic compound with the molecular formula C21H20O8 It is a derivative of benzofuran and is characterized by the presence of a trimethoxybenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves the condensation of 2,3,5-trimethoxybenzaldehyde with a suitable benzofuran derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, it could inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl {[(2E)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
- Methyl {[(2E)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
Uniqueness
Methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is unique due to the specific arrangement of methoxy groups on the benzylidene moiety. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C21H20O8 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
methyl 2-[[(2E)-3-oxo-2-[(2,3,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C21H20O8/c1-24-14-7-12(21(27-4)18(10-14)25-2)8-17-20(23)15-6-5-13(9-16(15)29-17)28-11-19(22)26-3/h5-10H,11H2,1-4H3/b17-8+ |
InChI Key |
XNGVAMGRJPMTKO-CAOOACKPSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)OC)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC |
Origin of Product |
United States |
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